Fexaramina

Descripción general

Descripción

Fexaramine is an investigational compound that acts as an agonist of the farnesoid X receptor (FXR), a bile acid-activated nuclear receptor. FXR controls bile-acid synthesis, conjugation, and transport, as well as lipid metabolism through actions in the liver and intestine . Fexaramine has shown promise in regulating bile acid synthesis and maintaining glucose and lipid homeostasis .

Aplicaciones Científicas De Investigación

Fexaramine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the effects of FXR agonists on various biochemical pathways . In biology, fexaramine has been shown to promote adipose tissue browning and reduce obesity and insulin resistance in animal models . In medicine, it is being investigated as a potential treatment for metabolic diseases such as obesity and type 2 diabetes . Additionally, fexaramine has applications in the study of gut microbiota and its role in intestinal inflammation .

Mecanismo De Acción

Fexaramine exerts its effects by acting as an agonist of the farnesoid X receptor (FXR). When fexaramine binds to FXR, it activates the receptor, leading to the regulation of bile acid synthesis, lipid metabolism, and glucose homeostasis . The molecular targets and pathways involved include the activation of fibroblast growth factor 15 (FGF15) and the modulation of bile acid transporters . Fexaramine’s selective action on intestinal FXR receptors makes it a promising candidate for the treatment of metabolic diseases .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Fexaramine interacts with the farnesoid X receptor (FXR), a nuclear receptor that controls bile acid synthesis, conjugation, and transport . When Fexaramine binds to FXR, it activates the receptor, leading to the regulation of various metabolic processes. Fexaramine has been shown to stimulate the production of fibroblast growth factor 15 (FGF15) in the intestines, which plays a role in metabolic improvements . The interaction between Fexaramine and FXR is highly specific, with Fexaramine exhibiting a much higher affinity for FXR compared to natural bile acids .

Cellular Effects

Fexaramine has significant effects on various types of cells and cellular processes. In the intestines, Fexaramine activates FXR, leading to the production of FGF15, which in turn influences metabolic processes such as glucose and lipid metabolism . Fexaramine has been shown to promote adipose tissue browning and reduce obesity and insulin resistance in mice . Additionally, Fexaramine influences cell signaling pathways, gene expression, and cellular metabolism by activating FXR and its downstream targets .

Molecular Mechanism

The molecular mechanism of Fexaramine involves its binding to the farnesoid X receptor (FXR). Upon binding, Fexaramine activates FXR, which then regulates the expression of genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis . Fexaramine’s activation of FXR leads to the production of FGF15 in the intestines, which further modulates metabolic processes . The binding interaction between Fexaramine and FXR is highly specific, with Fexaramine exhibiting a much higher affinity for FXR compared to natural bile acids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fexaramine have been observed over time. Fexaramine has been shown to be stable and effective in promoting metabolic improvements in mice over a period of five weeks . During this time, Fexaramine treatment resulted in reduced fat mass and improved glucose homeostasis . The long-term effects of Fexaramine on cellular function have also been studied, with results indicating sustained metabolic benefits without significant degradation of the compound .

Dosage Effects in Animal Models

The effects of Fexaramine vary with different dosages in animal models. In mice, Fexaramine has been shown to stop weight gain and burn fat without typical side effects associated with diet pills . Higher doses of Fexaramine have been associated with greater metabolic improvements, including increased glucose and insulin tolerance and promotion of adipose tissue browning .

Metabolic Pathways

Fexaramine is involved in several metabolic pathways, primarily through its activation of the farnesoid X receptor (FXR). FXR regulates bile acid synthesis, lipid metabolism, and glucose homeostasis . Fexaramine’s activation of FXR leads to the production of FGF15, which further modulates these metabolic processes . Additionally, Fexaramine has been shown to improve lipid profiles and increase energy expenditure in adipose tissues .

Transport and Distribution

Fexaramine is primarily absorbed in the intestines and does not enter the bloodstream, which minimizes potential side effects . The compound interacts with transporters and binding proteins in the intestines, such as organic solute transporter alpha (Ostα) and beta (Ostβ), to facilitate its transport and distribution within the intestinal tissues . This localized action of Fexaramine in the intestines is crucial for its metabolic effects without systemic exposure .

Subcellular Localization

The subcellular localization of Fexaramine is primarily within the intestinal cells, where it activates the farnesoid X receptor (FXR) and induces the production of fibroblast growth factor 15 (FGF15) . Fexaramine’s activity is largely restricted to the intestines, which helps to avoid systemic side effects and target specific metabolic pathways . The compound’s localization within the intestinal cells is facilitated by its interaction with specific transporters and binding proteins .

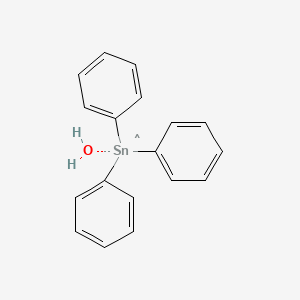

Métodos De Preparación

Fexaramine is synthesized through a series of chemical reactions involving specific reagents and conditions.

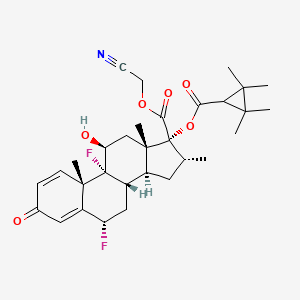

Análisis De Reacciones Químicas

Fexaramine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of fexaramine can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

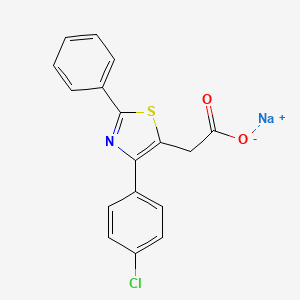

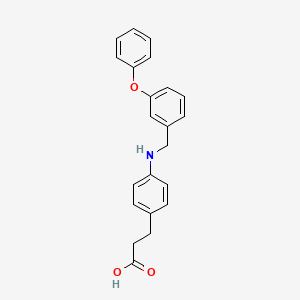

Comparación Con Compuestos Similares

Fexaramine is one of the earliest synthetic nonsteroidal FXR agonists with a 100-fold increased affinity relative to natural compounds . Similar compounds include chenodeoxycholic acid, cholic acid, and obeticholic acid, which are also FXR agonists . fexaramine is unique in its ability to selectively target intestinal FXR receptors without activating target genes in the liver . This selective action reduces the risk of side effects associated with systemic FXR activation .

Propiedades

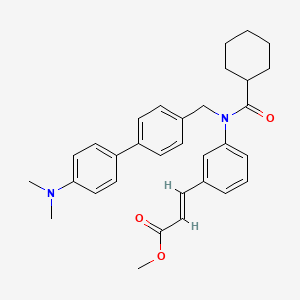

IUPAC Name |

methyl (E)-3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N2O3/c1-33(2)29-19-17-27(18-20-29)26-15-12-25(13-16-26)23-34(32(36)28-9-5-4-6-10-28)30-11-7-8-24(22-30)14-21-31(35)37-3/h7-8,11-22,28H,4-6,9-10,23H2,1-3H3/b21-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQTUNDJHLEFEQ-KGENOOAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)C=CC(=O)OC)C(=O)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)/C=C/C(=O)OC)C(=O)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870369 | |

| Record name | Fexaramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

574013-66-4 | |

| Record name | Methyl (2E)-3-[3-[(cyclohexylcarbonyl)[[4′-(dimethylamino)[1,1′-biphenyl]-4-yl]methyl]amino]phenyl]-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574013-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fexaramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0574013664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fexaramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02545 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fexaramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FEXARAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTG9GFA65U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(5,6-Dimethoxy-1-benzimidazolyl)-3-[[2-(trifluoromethyl)phenyl]methoxy]-2-thiophenecarboxamide](/img/structure/B1672544.png)

![6-[2-[5-chloro-2-[(2,4-difluorophenyl)methoxy]phenyl]-1-cyclopentenyl]pyridine-2-carboxylic Acid](/img/structure/B1672546.png)

![2-[4-[2-[(2,4-Difluorophenyl)carbamoyl-heptylamino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid](/img/structure/B1672552.png)